molecular formula C24H22BrN3O5S B297570 Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate

Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate

Cat. No. B297570
M. Wt: 544.4 g/mol
InChI Key: HTUFGDPHQUJWCX-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate, also known as MBPACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate involves its ability to bind to specific receptors or enzymes in cells, leading to various biochemical and physiological effects. Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate has been shown to bind to the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By binding to CAIX, Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate can inhibit its activity, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of the cell cycle. Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate, including the development of new synthesis methods, the optimization of its use as a drug carrier, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate and its potential side effects, which may inform its use in clinical settings.

Synthesis Methods

The synthesis of Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate involves the reaction of 4-bromobenzaldehyde with phenylsulfonyl hydrazide, followed by the addition of acetic anhydride and methyl benzoate. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the compound.

Scientific Research Applications

Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate has been studied for its potential use in various scientific research applications, including cancer treatment, drug delivery, and imaging. In cancer treatment, Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In drug delivery, Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate can be used as a carrier for various drugs, allowing for targeted delivery to specific cells or tissues. In imaging, Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate can be used as a contrast agent for magnetic resonance imaging (MRI), allowing for improved visualization of tissues and organs.

properties

Product Name

Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate

Molecular Formula

C24H22BrN3O5S

Molecular Weight

544.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H22BrN3O5S/c1-33-24(30)20-11-7-18(8-12-20)15-26-27-23(29)17-28(16-19-9-13-21(25)14-10-19)34(31,32)22-5-3-2-4-6-22/h2-15H,16-17H2,1H3,(H,27,29)/b26-15+

InChI Key

HTUFGDPHQUJWCX-CVKSISIWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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